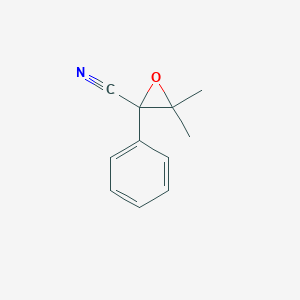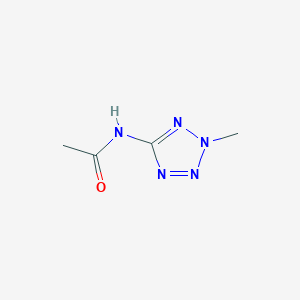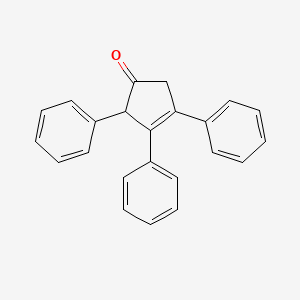
2,3,4-Triphenylcyclopent-3-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopenten-1-one,2,3,4-triphenyl- is an organic compound with the molecular formula C23H18O. This compound is a derivative of cyclopentenone, featuring three phenyl groups attached to the cyclopentenone ring. It is a colorless solid that is used in various chemical research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopenten-1-one,2,3,4-triphenyl- typically involves the following steps:
Starting Materials: The synthesis begins with cyclopentenone and phenyl-substituted reagents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and specific temperature settings to ensure the correct formation of the compound.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for 3-Cyclopenten-1-one,2,3,4-triphenyl- are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger batches and employing industrial-grade purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopenten-1-one,2,3,4-triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The phenyl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
3-Cyclopenten-1-one,2,3,4-triphenyl- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Cyclopenten-1-one,2,3,4-triphenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to various biological effects, including enzyme inhibition or activation, and modulation of signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentenone: The parent compound, which lacks the phenyl groups.
3,4,5-Trimethyl-2-cyclopenten-1-one: A similar compound with methyl groups instead of phenyl groups.
Cyclohexenone: A related compound with a six-membered ring.
Uniqueness
3-Cyclopenten-1-one,2,3,4-triphenyl- is unique due to the presence of three phenyl groups, which impart distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
5448-07-7 |
|---|---|
Molekularformel |
C23H18O |
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
2,3,4-triphenylcyclopent-3-en-1-one |
InChI |
InChI=1S/C23H18O/c24-21-16-20(17-10-4-1-5-11-17)22(18-12-6-2-7-13-18)23(21)19-14-8-3-9-15-19/h1-15,23H,16H2 |
InChI-Schlüssel |
HVETWNDFVIZJDH-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(=O)C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


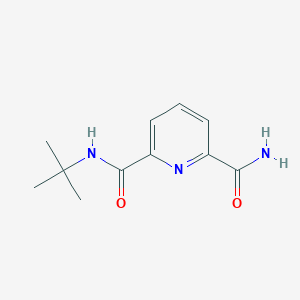
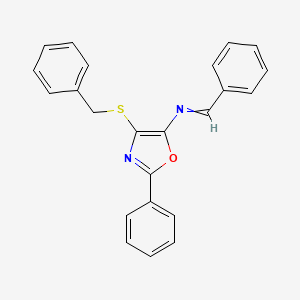
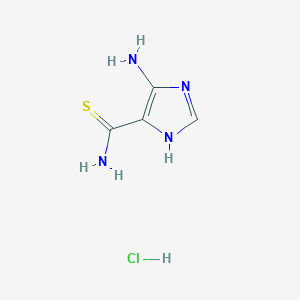
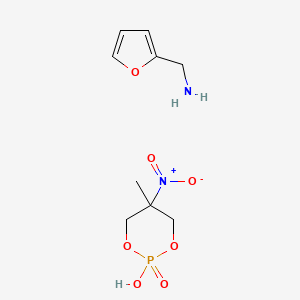
![1,9-dimethyl-4-methylidene-6,13-dioxatricyclo[8.4.0.03,7]tetradecane-5,12-dione](/img/structure/B14008357.png)
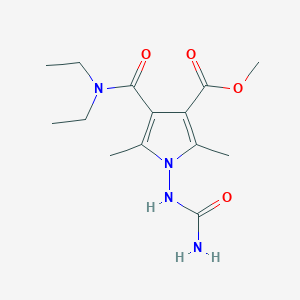
acetate](/img/structure/B14008377.png)
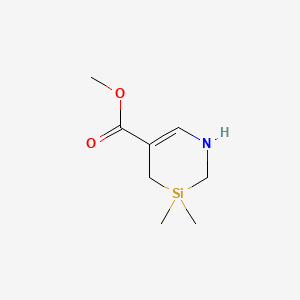
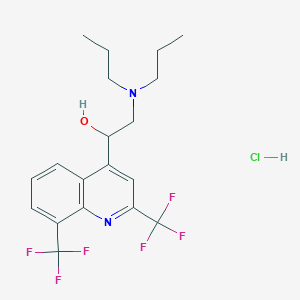
![4,4-Bis(4-{[(4-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B14008394.png)
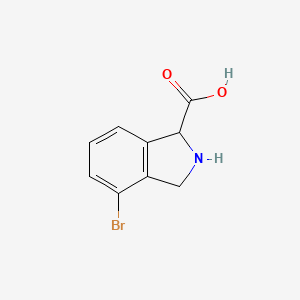
![N-[5-(Propanoylamino)-2H-1,2,4-triazol-3-YL]propanamide](/img/structure/B14008403.png)
